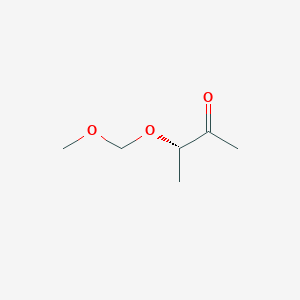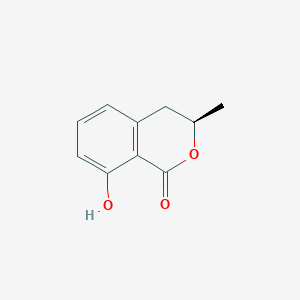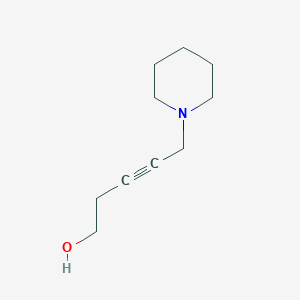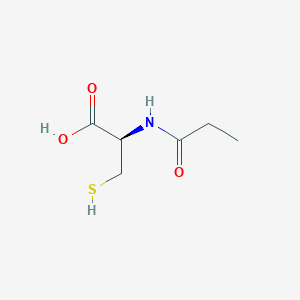
4-Cloro-7-azaindol
Descripción general
Descripción
4-Chloro-7-azaindole, also known as 4-Chloro-7-azaindole, is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-7-azaindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
4-Cloro-7-azaindol: es un intermedio valioso en el campo del descubrimiento de fármacos . Su estructura es un componente clave en la síntesis de derivados de 7-azaindol, que se exploran por sus propiedades medicinales. Estos derivados se han investigado por su potencial como farmacóforos, que son partes de una estructura molecular que es responsable de una interacción biológica particular que causa un efecto farmacológico.
Síntesis de análogos de citoquinina
En biología vegetal, This compound sirve como intermedio para crear análogos de citoquinina sintéticos . Las citoquininas son una clase de hormonas vegetales que promueven la división y el crecimiento celular. Los análogos sintéticos se pueden utilizar para estudiar las funciones hormonales y podrían conducir a aplicaciones agrícolas como mejorar los rendimientos de los cultivos o mejorar la resistencia de las plantas a diversas tensiones.
Química catalizada por metales
Los avances en la química catalizada por metales han utilizado This compound para la funcionalización global del anillo . Este proceso implica la adición de varios grupos funcionales al anillo de 7-azaindol, lo que puede alterar significativamente las propiedades químicas del compuesto y mejorar su utilidad en la creación de moléculas más complejas para diversas aplicaciones.
Investigación farmacológica
La parte 7-azaindol, parte de la estructura This compound, ha despertado interés debido a sus poderosas propiedades medicinales . La investigación en esta área se centra en el desarrollo de nuevos fármacos que pueden interactuar con objetivos biológicos, ofreciendo tratamientos potenciales para una gama de enfermedades.
Optimización de la síntesis química
This compound: se utiliza en el desarrollo de elegantes técnicas sintéticas . Los investigadores tienen como objetivo optimizar los procesos de síntesis de los derivados de 7-azaindol, haciéndolos más eficientes, rentables y respetuosos con el medio ambiente.
Mecanismo De Acción
Target of Action
4-Chloro-7-azaindole belongs to the class of azaindole compounds, which are known to have anticancer, antibacterial, and antiviral biological activities . The primary targets of 4-Chloro-7-azaindole are believed to be various kinases, including Janus kinase . Kinases play a crucial role in cellular signaling and are often implicated in disease states, making them important targets for therapeutic intervention .
Mode of Action
It is known that azaindole derivatives can interact with their kinase targets by binding to the atp binding site . This interaction can inhibit the kinase’s activity, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-7-azaindole are likely to be those regulated by its kinase targets. For example, Janus kinases are involved in various signaling pathways, including those related to immune response and cell growth . By inhibiting these kinases, 4-Chloro-7-azaindole could potentially disrupt these pathways, leading to downstream effects such as reduced cell proliferation.
Pharmacokinetics
Azaindoles are generally considered to be good pharmacophores for various therapeutic targets , suggesting that they may have favorable ADME properties
Result of Action
The molecular and cellular effects of 4-Chloro-7-azaindole’s action would depend on the specific kinase targets it interacts with and the pathways these kinases regulate. Given its potential anticancer, antibacterial, and antiviral activities , it could be expected to have effects such as inhibiting cell growth or viral replication.
Safety and Hazards
Direcciones Futuras
The 7-azaindole building block, including 4-Chloro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The dual inhibition of CDK9/Cyclin T and Haspin could afford a potentially potent antimitotic agent of value in further anticancer studies .
Propiedades
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZVGMWXCFCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464294 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-28-3 | |
| Record name | 4-CHLORO-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-7-azaindole and its derivatives interesting for anticancer research?
A: 4-Chloro-7-azaindole belongs to the 7-azaindole family, which has garnered interest for its ability to coordinate with metal ions like platinum(II) and gold(I) [, , , ]. These metal complexes, incorporating 7-azaindole derivatives as ligands, have demonstrated promising in vitro antitumor activity against various human cancer cell lines, sometimes surpassing the potency of cisplatin [, , ].
Q2: How do these metal complexes with 4-Chloro-7-azaindole derivatives exert their anticancer effects?
A: While the exact mechanism is still under investigation, studies suggest that these complexes might operate differently than cisplatin. For instance, a platinum(II) diiodido complex with 2-methyl-4-chloro-7-azaindole induced G2-cell cycle arrest in A2780 cells [], contrasting with cisplatin's S-phase arrest. Further research indicated this complex might activate p53-independent cell death pathways, leading to necrosis as the primary mode of cell death [].
Q3: Has the stability of these complexes been investigated, and how does it relate to their activity?
A: Yes, stability studies have been conducted. Research shows that some dichloridoruthenium(II) complexes with 7-azaindole derivatives were unstable in water-containing solvents, releasing the 7-azaindole ligand, which correlated with their lack of anticancer activity against the A2780 cell line []. This highlights the importance of complex stability for maintaining antitumor efficacy. Conversely, a gold(I) complex with 2-methyl-4-chloro-7-azaindole demonstrated stability in water-containing solutions even in the presence of biomolecules like glutathione and cysteine, suggesting a potential for sustained activity [].
Q4: What is the significance of Structure-Activity Relationship (SAR) studies for 4-Chloro-7-azaindole derivatives?
A: SAR studies are crucial for understanding how different substituents on the 7-azaindole ring influence the activity, potency, and selectivity of the resulting metal complexes. For example, incorporating halogens like bromine or iodine at specific positions on the 7-azaindole ring significantly enhanced the in vitro cytotoxicity of gold(I) complexes against A2780 cells compared to the unsubstituted 7-azaindole complex []. This underscores the potential for tailoring the properties and efficacy of these complexes through targeted structural modifications.
Q5: Are there any analytical techniques used to characterize and study these complexes?
A5: Various analytical techniques have been employed to characterize these complexes, including:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt, ³¹P), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for structural elucidation and studying interactions with biomolecules [, , , , ].
- X-ray diffraction: Single-crystal X-ray analysis provides detailed structural information, including coordination modes and spatial arrangements within the complexes [, ].
- Other techniques: Elemental analysis helps confirm the composition of the synthesized complexes, while cell-based assays, flow cytometry, and Western blot analyses are employed to evaluate in vitro activity and investigate the mechanism of action [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)










